molecular formula C5H9ClF3NO2 B1523777 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride CAS No. 1258650-35-9

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride

Cat. No.: B1523777
CAS No.: 1258650-35-9
M. Wt: 207.58 g/mol
InChI Key: CCYPJPDVISCTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO2. It is also known by its IUPAC name, N-(2,2,2-trifluoroethyl)-beta-alanine hydrochloride. This compound is characterized by the presence of a trifluoroethyl group attached to an amino acid backbone, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with beta-alanine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CF}_3\text{CH}_2\text{NH}_2 + \text{NH}_2\text{CH}_2\text{CH}_2\text{COOH} \rightarrow \text{CF}_3\text{CH}_2\text{NHCH}_2\text{CH}_2\text{COOH} \cdot \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups, depending on the reagents used.

    Substitution: The trifluoroethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with similar chemical properties but different applications.

    2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Another compound with a trifluoroethyl group, used in different contexts.

Uniqueness: 3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride is unique due to its specific structure, which combines the properties of a trifluoroethyl group with an amino acid backbone. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2,2,2-trifluoroethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3-9-2-1-4(10)11;/h9H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYPJPDVISCTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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